Exclusive Utility in Metconazole Synthesis: 3-Methyl Substitution Enables Gem-Dimethylation Not Possible with Unsubstituted Analogs
Patented processes for the production of metconazole, a triazole fungicide for black sigatoka disease in bananas, explicitly require a 3-methyl-2-oxocyclopentanecarboxylate ester as the starting scaffold. The methyl group at position 3 is essential for the subsequent alkylation step with methyl halide to install the gem-dimethyl motif at C3, yielding the key 3,3-dimethyl intermediate [1][2]. The unsubstituted analog ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) cannot undergo this transformation because it lacks the required α-methyl substituent for deprotonation and alkylation. Substituting a methyl ester (CAS 57964-61-1) instead of the ethyl ester introduces a different hydrolysis profile that may reduce process robustness under industrial basic conditions [3].
| Evidence Dimension | Utility in metconazole fungicide synthesis pathway |
|---|---|
| Target Compound Data | Essential intermediate: reacts with NaH and methyl halide to install 3,3-dimethyl group [1] |
| Comparator Or Baseline | Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9): lacks 3-methyl group, cannot undergo the required gem-dimethylation sequence |
| Quantified Difference | Binary: functional vs. non-functional for this specific industrial synthesis |
| Conditions | Industrial patent conditions: NaH, methyl halide, followed by hydrolysis (JP4979170B2, US7166750) |
Why This Matters
Procurement of the correct CAS number is mandatory for compliance with validated metconazole intermediate production processes; substitution of an unsubstituted analog halts the synthetic route.
- [1] Mizusawa, S. et al. (Kureha Co., Ltd.). JP4979170B2: Process for the preparation of 5-[(4-chlorophenyl)-methyl]-2,2-dimethylcyclopentanone. View Source
- [2] Kureha Corporation. US7166750: Process for the preparation of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone. View Source
- [3] All Indian Patents. IN258225: A process for producing 1-[(4-chlorophenyl)methyl)-3-methyl-2-oxocylopentanecaboxylic acid alkyl ester. View Source
